REACTION_SMILES
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[CH3:14][C:15](=[O:16])[O:17][C:18](=[O:19])[CH3:20].[OH:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1>>[O:1]([c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1)[C:15]([CH3:14])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc([N+](=O)[O-])cc1O
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Name
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Type
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product
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Smiles
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CC(=O)Oc1cc([N+](=O)[O-])ccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |